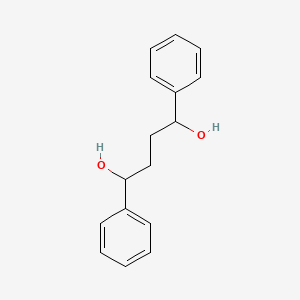

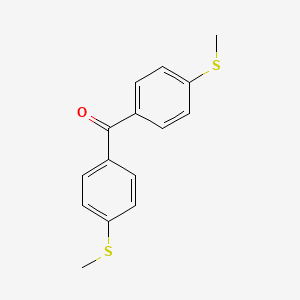

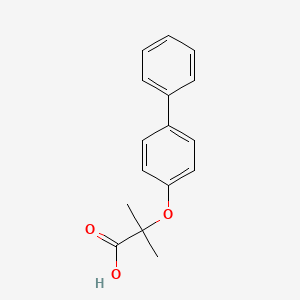

2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid

Overview

Description

2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid, also known as 4-O-Biphenyl-2-ylmethyl-2-methylpropanoic acid, is a synthetic organic compound belonging to the class of carboxylic acids. It is a white solid with a molecular weight of 270.3 g/mol and a melting point of 94-96 °C. This compound has been the subject of numerous studies due to its potential applications in the fields of medicinal chemistry, medicinal biology, and biochemistry.

Scientific Research Applications

Tyrosinase Inhibition

Biphenyl-based compounds like 2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid are significant in the treatment of hypertension and inflammation. Studies have shown that certain derivatives exhibit notable anti-tyrosinase activities, which are comparable to standard inhibitors like kojic acid. This application is significant in the pharmaceutical sector, especially in the development of treatments for conditions involving tyrosinase, a key enzyme in melanin synthesis (Kwong et al., 2017).

Liquid Crystal Synthesis

This compound derivatives are used in the synthesis of liquid crystals. Research indicates that these compounds exhibit thermotropic liquid crystalline behavior, which is vital in the field of material sciences and technologies involving liquid crystal displays (Li, 2009).

Anti-Inflammatory Activity

Compounds structurally similar to this compound, particularly in the arylpropanoic acid class, have been found to possess significant anti-inflammatory activity. These compounds are structurally similar to nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and have been evaluated for their efficacy and safety (Dilber et al., 2008).

GPR40 Agonist Development

In diabetes treatment research, derivatives of this compound have been explored as GPR40 agonists. These agonists aim to enhance glucose-stimulated insulin secretion, thereby offering a novel approach in the management of type 2 diabetes (Mikami et al., 2012).

Mechanism of Action

Target of Action

The primary target of 2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid is Prostaglandin G/H synthase 1 . This enzyme, also known as cyclooxygenase-1 (COX-1), plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting Prostaglandin G/H synthase 1, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in the production of these inflammatory mediators, leading to reduced inflammation and pain.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties are likely to impact its bioavailability .

Biochemical Analysis

Biochemical Properties

2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with prostaglandin G/H synthase 1, an enzyme involved in the biosynthesis of prostaglandins, which are lipid compounds that perform hormone-like functions . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. This interaction can lead to changes in the levels of prostaglandins, affecting various physiological processes such as inflammation and pain.

Cellular Effects

2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways involved in inflammation, such as the NF-κB pathway . By inhibiting key enzymes in these pathways, it can reduce the expression of pro-inflammatory genes, leading to decreased inflammation. Additionally, it can influence cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the production and utilization of energy within the cell.

Molecular Mechanism

The molecular mechanism of action of 2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it can inhibit the activity of prostaglandin G/H synthase 1 by binding to its active site . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed that it can lead to sustained inhibition of inflammatory pathways, resulting in prolonged anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of 2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid vary with different dosages in animal models. At low doses, it has been observed to exert anti-inflammatory effects without significant toxicity . At higher doses, it can cause adverse effects such as gastrointestinal irritation and liver toxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing therapeutic benefits.

Metabolic Pathways

2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . The primary metabolic pathways include hydroxylation and glucuronidation, leading to the formation of various metabolites. These metabolites can have different biological activities and can be excreted through urine and feces. The interaction with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux.

Transport and Distribution

The transport and distribution of 2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in the liver and kidneys due to their roles in metabolism and excretion.

Subcellular Localization

The subcellular localization of 2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects . The localization to these organelles can affect its activity and function, as it can interact with organelle-specific enzymes and proteins. Additionally, post-translational modifications, such as phosphorylation, can influence its subcellular distribution and stability.

Properties

IUPAC Name |

2-methyl-2-(4-phenylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-16(2,15(17)18)19-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVVPNWVEKYXKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326091 | |

| Record name | 2-(1,1'-biphenyl-4-yloxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222-74-8 | |

| Record name | 1222-74-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,1'-biphenyl-4-yloxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-1,4-dioxaspiro[4.6]undecane](/img/structure/B1267768.png)

![2-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1267774.png)